2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Lipophilicity LogP Partition coefficient

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0) is a chiral indane-based primary alcohol with molecular formula C₁₁H₁₄O and molecular weight 162.23 g/mol. The compound exists as a colorless to pale yellow liquid under ambient conditions, featuring an ethanol substituent attached at the 1-position of the 2,3-dihydro-1H-indene bicyclic framework, which confers a calculated LogP of 2.28 and one asymmetric carbon atom.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 38425-66-0
Cat. No. B1313495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
CAS38425-66-0
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1CCO
InChIInChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2
InChIKeyHIDATFJPKUJBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0): Procurement-Ready Physicochemical and Functional Profile


2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0) is a chiral indane-based primary alcohol with molecular formula C₁₁H₁₄O and molecular weight 162.23 g/mol [1]. The compound exists as a colorless to pale yellow liquid under ambient conditions, featuring an ethanol substituent attached at the 1-position of the 2,3-dihydro-1H-indene bicyclic framework, which confers a calculated LogP of 2.28 and one asymmetric carbon atom . As a versatile building block in medicinal chemistry and organic synthesis, this alcohol serves as a precursor for indane-containing pharmacophores and functional materials where the combination of a rigid bicyclic scaffold with a terminal hydroxyl handle enables regioselective derivatization strategies not accessible with simple benzyl alcohols or phenethyl alcohols [2].

Why Generic Substitution of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol with Other Indane Alcohols or Benzyl Alcohols Fails: A Procurement Risk Assessment


The 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol scaffold cannot be directly substituted with structurally related analogs due to quantifiable differences in lipophilicity, steric profile, and regiochemical reactivity that impact downstream synthetic outcomes. Compared to 1-indanol (indan-1-ol), which positions the hydroxyl directly on the indane ring, the ethanol spacer in the target compound extends the reactive hydroxyl group by two additional methylene units, altering the distance between the bicyclic core and the nucleophilic oxygen—a parameter that governs binding pocket complementarity in receptor-targeted derivatives [1]. Relative to 2-indanyl positional isomers (e.g., 2-(indan-2-yl)ethanol), the 1-substituted derivative presents a distinct steric environment around the chiral center, with the hydroxyl-bearing chain oriented away from the fused benzene ring rather than projecting into the more congested periplanar region . Furthermore, substitution with simple benzyl alcohol (C₇H₈O) or 2-phenylethanol (C₈H₁₀O) eliminates the conformationally constrained bicyclic framework entirely, fundamentally changing molecular shape complementarity for applications requiring indane pharmacophore recognition . The quantitative evidence below establishes the measurable parameters where this compound demonstrates differentiated performance relative to its closest structural comparators.

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0): Quantified Differentiation Evidence Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Versus 1-Indanol and 2-Phenylethanol

The target compound exhibits a calculated LogP of 2.28 , which represents a substantial lipophilicity enhancement compared to 1-indanol (calculated LogP approximately 1.8-1.9) and 2-phenylethanol (LogP 1.36) [1]. This increased LogP value, driven by the combination of the indane bicyclic core and the ethyl spacer, positions the compound closer to the optimal lipophilicity range (LogP 2-3) for blood-brain barrier penetration in CNS-targeted small molecules [2].

Lipophilicity LogP Partition coefficient ADME Medicinal chemistry

Vapor Pressure and Volatility Comparison: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Versus Indane and 1-Indanol

The target compound exhibits a vapor pressure of 0.00208 mmHg at 25°C , which is substantially lower than that of the parent hydrocarbon indane (vapor pressure approximately 1.0 mmHg at 25°C) and lower than 1-indanol (estimated vapor pressure approximately 0.01-0.05 mmHg at 25°C based on boiling point data) . This reduced volatility correlates with a higher flash point of 124.8°C [1] compared to indane (flash point approximately 50°C), indicating improved handling safety characteristics for industrial-scale operations.

Volatility Vapor pressure Process chemistry Formulation Industrial handling

Boiling Point and Thermal Processing Window: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Versus 2-Phenylethanol and Indane

The target compound exhibits a boiling point of 278.1°C at 760 mmHg , which is approximately 58°C higher than 2-phenylethanol (boiling point 219-221°C) [1] and approximately 101°C higher than indane (boiling point 176.5°C) . This elevated boiling point, coupled with a density of 1.056 g/cm³ , provides an expanded thermal processing window for reactions requiring elevated temperatures without solvent loss, while maintaining sufficient volatility for vacuum distillation purification.

Boiling point Thermal stability Distillation Purification Process chemistry

Chiral Scaffold Utility: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol as a Synthetic Precursor for Bioactive Indane Derivatives

The 2,3-dihydro-1H-inden-1-yl scaffold, when coupled with the ethanol side chain, provides a versatile chiral building block for constructing bioactive molecules. Gokanapalli et al. (2019) demonstrated that urea and thiourea derivatives synthesized from this scaffold exhibit potent 2HCK enzyme growth inhibition and antioxidant activity, with the indane core contributing to enhanced binding interactions compared to simpler aromatic systems [1]. The presence of one asymmetric carbon atom at the 1-position of the indane ring enables enantioselective derivatization strategies, distinguishing this scaffold from achiral comparators such as 2-phenylethanol and indane itself.

Chiral synthesis Medicinal chemistry Enantioselective Pharmacophore 2HCK inhibition

Density and Refractive Index as Quality Control Discriminators: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Versus Common Solvents and Structural Analogs

The target compound exhibits a density of 1.056 g/cm³ and a refractive index of 1.554 [1], providing unambiguous identity verification parameters that distinguish it from potential contaminants or mislabeled analogs. This density is significantly higher than that of indane (0.962 g/cm³) and 2-phenylethanol (1.017 g/cm³) [2], while the refractive index exceeds that of both 1-indanol (approximately 1.540-1.545) and 2-phenylethanol (1.531-1.534). These distinct optical and physical properties enable rapid incoming quality control without requiring advanced spectroscopic instrumentation.

Quality control Density Refractive index Identity testing Procurement specification

Metabolic Stability Inference: Indane Scaffold CYP450 Interaction Profile Relative to Monocyclic Aromatic Alcohols

While direct metabolic stability data for the target compound itself are not available in primary literature, structurally related indane-containing alcohols have been characterized for cytochrome P450 enzyme inhibition. Specifically, the closely related chiral secondary alcohol (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol inhibits CYP3A4 with an IC₅₀ of 12 µM . In contrast, the monocyclic analog 2-phenylethanol exhibits minimal CYP450 interaction, being primarily metabolized via alcohol dehydrogenase and conjugation pathways. The bicyclic indane framework confers distinct metabolic recognition properties compared to simple benzyl or phenethyl alcohols, with the rigid fused ring system potentially altering oxidation site accessibility for Phase I metabolizing enzymes [1].

CYP450 Metabolic stability Drug metabolism Indane scaffold Class-level inference

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0): Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry: Synthesis of Indane-Based Kinase Inhibitors and Antioxidant Leads

Procurement of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is justified for medicinal chemistry programs targeting kinase inhibition, particularly 2HCK enzyme pathways. Gokanapalli et al. (2019) established that urea and thiourea derivatives synthesized from this indane-ethanol scaffold exhibit potent 2HCK growth inhibition and antioxidant activity [1]. The chiral center at the 1-position of the indane ring enables enantioselective derivatization, providing access to stereochemically defined lead compounds. The calculated LogP of 2.28 positions this scaffold within the optimal lipophilicity range (LogP 2-3) for CNS drug candidates, making it particularly suitable for neuroscience-focused discovery programs requiring balanced permeability and solubility [2]. Compared to achiral alternatives such as 2-phenylethanol (LogP 1.36), this compound offers both stereochemical complexity and enhanced membrane partitioning for target engagement optimization.

Organic Synthesis: High-Temperature Reaction Building Block with Expanded Thermal Processing Window

The elevated boiling point of 278.1°C at 760 mmHg [1] qualifies 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol for synthetic transformations requiring sustained heating without solvent loss. This boiling point is approximately 58°C higher than 2-phenylethanol and 101°C higher than indane , enabling solvent-free or high-boiling solvent reactions up to ~220°C while maintaining compound integrity. The low vapor pressure (0.00208 mmHg at 25°C) [2] further minimizes evaporative losses during extended reaction times. These thermal properties are particularly advantageous for amide coupling reactions with poorly nucleophilic amines, Mitsunobu reactions requiring elevated temperatures for activation, and esterification protocols where water removal via azeotropic distillation benefits from a high-boiling alcohol component.

Quality Control and Analytical Chemistry: Identity Verification via Distinctive Physical Constants

The combination of density (1.056 g/cm³) and refractive index (1.554) [1] provides unambiguous identity verification parameters that distinguish 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol from structurally similar compounds that may be inadvertently substituted or mislabeled. The refractive index difference of +0.017 to +0.023 versus 2-phenylethanol (n20/D 1.531-1.534) and the density elevation of +0.094 g/cm³ versus indane (0.962 g/cm³) [2] enable rapid, non-destructive incoming quality control using standard laboratory refractometers and density meters. These orthogonal physical property measurements reduce reliance on expensive spectroscopic confirmation for routine procurement verification, lowering quality assurance costs while maintaining material traceability.

Process Chemistry: Low-Volatility Reagent for Improved Industrial Handling Safety

Industrial procurement of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is supported by its favorable volatility and safety profile relative to the parent hydrocarbon indane. The compound's vapor pressure of 0.00208 mmHg at 25°C [1] is approximately 480-fold lower than that of indane (~1.0 mmHg at 25°C) , substantially reducing inhalation exposure risk during bulk handling and reactor charging operations. The elevated flash point of 124.8°C [2] versus indane (~50°C) provides an additional margin of safety against flammability hazards in manufacturing environments. These properties make the compound particularly suitable for scale-up campaigns where the higher volatility of alternative indane derivatives would necessitate additional engineering controls or specialized containment systems, thereby reducing operational complexity and associated capital expenditure.

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